![molecular formula C17H16ClN3O5S B2520215 4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide CAS No. 899976-24-0](/img/structure/B2520215.png)
4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide is a chemical compound that has gained importance in scientific research due to its pharmacological properties. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Wissenschaftliche Forschungsanwendungen
C16H24ClN3O3S\mathrm{C_{16}H_{24}ClN_3O_3S}C16H24ClN3O3S
.Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Further investigations are needed to elucidate its mechanisms and assess its efficacy in vivo .
Anti-Inflammatory Activity
The thiazinan ring in the compound contributes to its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Researchers have studied its effects in animal models of inflammation, such as carrageenan-induced paw edema. The compound shows promise as a potential anti-inflammatory drug candidate, but clinical trials are necessary for validation .
Antioxidant Effects
The nitrobenzamide moiety in the compound suggests antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Studies have explored its ability to scavenge reactive oxygen species (ROS) and prevent lipid peroxidation. Further research is needed to understand its potency and potential applications in oxidative stress-related diseases .
Antimicrobial Properties
In vitro experiments have demonstrated that this compound exhibits antimicrobial activity against bacteria and fungi. It may disrupt microbial membranes or interfere with essential cellular processes. Researchers have investigated its potential as an alternative to existing antibiotics. However, challenges remain in optimizing its efficacy and minimizing toxicity .
Neuroprotective Potential
The compound’s structure suggests possible interactions with neuronal receptors or enzymes. Researchers have explored its neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It may modulate neurotransmitter systems or reduce oxidative stress in neurons. Clinical trials are necessary to validate its neuroprotective properties .
Drug Delivery Systems
Due to its unique structure, this compound could serve as a building block for drug delivery systems. Researchers have investigated its use in nanocarriers, micelles, or liposomes. By attaching therapeutic agents to its functional groups, it may enhance drug solubility, stability, and targeted delivery to specific tissues .
Eigenschaften
IUPAC Name |
4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c18-15-8-3-12(11-16(15)21(23)24)17(22)19-13-4-6-14(7-5-13)20-9-1-2-10-27(20,25)26/h3-8,11H,1-2,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPBWYZSXVSRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

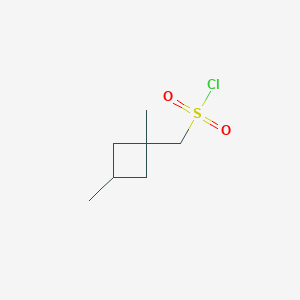


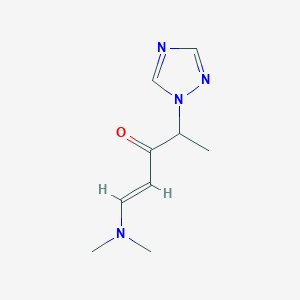
![2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2520140.png)
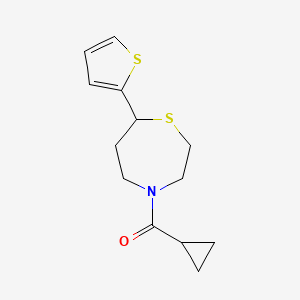
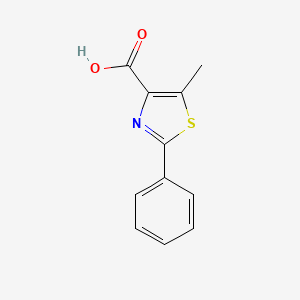

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)
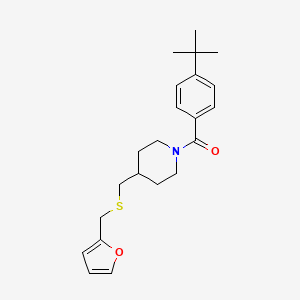
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)
![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)
![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)